2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane
Overview
Description
2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Bromo-2-Fluorophenyl)-1,3-Dioxolane plays a role in chemical synthesis. For instance, its lithiation followed by reaction with dimesitylboron fluoride leads to compounds that emit green fluorescence, useful in structural studies (García-Hernández & Gabbaï, 2009).
Application in Polymer Science
- In polymer science, derivatives of 1,3-dioxolane are used as initiators in chain growth polymerization. This process is crucial for creating fluorescent nanoparticles with high quantum yields, implying potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Role in Organic Chemistry Reactions
- This compound and its derivatives are used in regioselective lithiations, a process integral to the formation of various organic compounds. Such reactions are foundational in organic chemistry, contributing to the synthesis of a wide range of chemicals (Porcs-Makkay & Simig, 2009).
Applications in Liquid Crystal Technology
- The compound's derivatives also find application in enhancing the dielectric and optical anisotropy of liquid crystals. This is particularly significant for the development of advanced display technologies and optical devices (Chen et al., 2015).
Catalysis and Chemical Reactions
- In catalysis, 1,3-dioxolane derivatives are used in Suzuki cross-coupling reactions. These reactions are crucial for creating biaryl compounds, which have applications in pharmaceuticals and agrochemicals (Bei et al., 1999).
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYRHCYSHXBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620398 | |
Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248270-23-7 | |
Record name | 2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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